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molecular formula C11H11N3O3 B8714413 5-Methyl-2-(3-methyl-4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 648917-71-9

5-Methyl-2-(3-methyl-4-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B8714413
M. Wt: 233.22 g/mol
InChI Key: NJZCFLGTAFUZPO-UHFFFAOYSA-N
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Patent
US07138414B2

Procedure details

The mixture of 500 mg of 3-methyl-4-nitrophenylhydrazine, 0.32 ml of methyl acetoacetate and 20 ml of toluene was heated to 100° C. for 8 hours. After cooling, the reaction mixture was concentrated under reduced pressure and the residue was stirred in t-butyl methyl ether. The solid was filtered off with suction and dried under reduced pressure.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([NH:11][NH2:12])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].[C:13](OC)(=[O:18])[CH2:14][C:15]([CH3:17])=O>C1(C)C=CC=CC=1>[CH3:17][C:15]1[NH:12][N:11]([C:4]2[CH:5]=[CH:6][C:7]([N+:8]([O-:10])=[O:9])=[C:2]([CH3:1])[CH:3]=2)[C:13](=[O:18])[CH:14]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])NN
Name
Quantity
0.32 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the residue was stirred in t-butyl methyl ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The solid was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
Smiles
CC1=CC(N(N1)C1=CC(=C(C=C1)[N+](=O)[O-])C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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